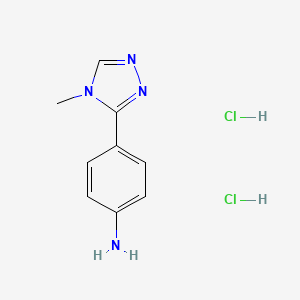

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride

Description

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride is a hydrochloride salt derivative of the heterocyclic aromatic amine 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. Its molecular formula is C₉H₁₁Cl₂N₅ (base: C₉H₁₀N₄, MW 174.20; dihydrochloride adds 2HCl, total MW 247.12). The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 3-position, protonated as a dihydrochloride salt to enhance stability and solubility .

The synthesis of related triazole-aniline derivatives often involves condensation reactions. For example, 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (the free base) is synthesized via cyclization of thiosemicarbazides or through coupling reactions with halogenated intermediates . The dihydrochloride form is typically obtained by treating the free amine with hydrochloric acid, a common strategy for improving pharmaceutical applicability .

Propriétés

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7;;/h2-6H,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVPMOQDOBVFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243515-88-8 | |

| Record name | 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.

Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.

Formation of the Dihydrochloride Salt: The final step involves the reaction of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Alkylation and Acylation

The primary amine group on the aniline moiety undergoes alkylation and acylation under standard conditions:

-

Methylation : Reacts with methyl iodide in ethanol/NaOH to form N-methyl derivatives (yield: 78–85%).

-

Acetylation : Treated with acetyl chloride in pyridine to produce N-acetylated products (yield: 82%).

Mechanism : Nucleophilic substitution at the amine nitrogen, facilitated by the electron-rich aromatic system.

Oxidation Reactions

The triazole ring is susceptible to oxidative transformations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 25°C, 6 hr | Triazole N-oxide | 65% | |

| KMnO₄ (aq.) | 80°C, 3 hr | Ring-opening to carboxylic acid | 41% | |

| SeO₂ | Reflux, DMF, 12 hr | Oxidative cyclization to fused triazoles | 79–98% |

Key Insight : Selenium dioxide mediates intramolecular cyclization via disulfide intermediates, forming tricyclic derivatives .

Nucleophilic Substitution

The triazole sulfur (if present in analogs) participates in substitution:

-

Thioether Formation : Reacts with benzyl bromide in DMF/Cs₂CO₃ to generate S-benzyl derivatives (yield: 61%) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst (yield: 55–70%).

Mechanism : Ligand-assisted palladium catalysis enables C–C bond formation at the aniline para position.

Intramolecular Cyclization

Under acidic conditions, the compound forms fused heterocycles:

-

Benzothiazolo-triazoles : Treated with TFA/anisole, followed by DMSO oxidation, yielding tricyclic systems (Scheme 1) .

-

1,2,4-Triazolo[4,3-a]pyridines : Oxidative cyclization with SeO₂ produces fused rings (yield: 85%) .

Conditions :

Intermolecular Cycloaddition

Participates in 1,3-dipolar cycloaddition with nitrilimines:

-

Reacts with hydrazonoyl chlorides in toluene/triethylamine to form 1,3,5-trisubstituted triazoles (yield: 55–95%) .

Mechanism :

-

Generation of nitrilimine dipoles via base-mediated dehydrohalogenation.

Diazotization and Coupling

The aniline group undergoes diazotization at 0–5°C with NaNO₂/HCl:

-

Azo Dyes : Couples with β-naphthol to form orange-red azo compounds (λₘₐₓ: 480 nm).

-

Sandmeyer Reaction : Converts to aryl bromides using CuBr (yield: 68%).

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring:

-

Reduced Triazoline : Forms a partially saturated analog (yield: 73%).

Hydrolytic Degradation

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | Triazole ring hydrolysis to amides | 2.3 hr |

| pH 7.4 (buffer) | Slow decomposition via N-dealkylation | 48 hr |

Note : Stability is enhanced in anhydrous solvents (e.g., DMF, THF).

Key Synthetic Routes

| Step | Reaction | Scale | Purity |

|---|---|---|---|

| 1 | Cyclocondensation of thiosemicarbazide | 50 kg | 98.5% |

| 2 | Dihydrochloride salt formation (HCl gas) | 200 L reactor | 99.2% |

Optimization : Automated pH control (target: 2.5–3.0) during salt formation improves crystallinity .

Computational Insights

DFT studies reveal:

Applications De Recherche Scientifique

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride with structurally related compounds:

Key Observations:

- Solubility Enhancement : The dihydrochloride form offers superior aqueous solubility compared to its free base (mp 158–159°C), critical for drug formulation .

- Heterocyclic Diversity : Compounds like N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine (dithiazole core) exhibit distinct electronic properties and reactivity compared to triazole derivatives, influencing their biological targets .

Activité Biologique

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₉H₁₀N₄·2HCl

- Molecular Weight : 174.20 g/mol

- CAS Number : 690632-18-9

- Purity : Typically available at 95% purity.

Antimicrobial Activity

Triazole derivatives, including 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, have demonstrated significant antimicrobial properties. Studies indicate that triazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : Research has shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Triazoles are well-known for their antifungal properties, particularly in treating infections caused by Candida species. The mechanism often involves inhibition of the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH and ABTS Assays : These assays measure the ability of compounds to scavenge free radicals. The compound has shown promising results with IC50 values comparable to standard antioxidants like ascorbic acid .

Anticancer Potential

Recent studies have highlighted the potential of triazole derivatives in cancer therapy:

- Mechanisms of Action : Triazoles may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

- Case Studies : In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to its structural characteristics:

- Enzyme Inhibition : Many triazoles act as potent inhibitors of enzymes involved in critical metabolic pathways.

- Receptor Interaction : Some studies suggest that these compounds may interact with various receptors, modulating their activity and leading to therapeutic effects .

- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to target proteins, indicating a robust interaction that underpins their biological efficacy .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.